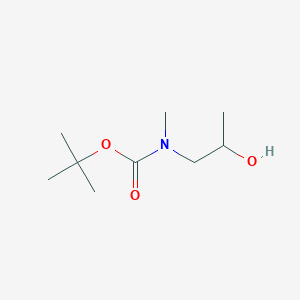
tert-butyl N-(2-hydroxypropyl)-N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-butyl N-(2-hydroxypropyl)-N-methylcarbamate” is a chemical compound with the molecular formula C8H17NO3 . It is also known by other names such as 1-(Boc-amino)-2-propanol, 1-(tert-Butoxycarbonylamino)-2-propanol, and N-(2-Hydroxypropyl)carbamic Acid tert-Butyl Ester .
Molecular Structure Analysis
The molecular weight of “tert-butyl N-(2-hydroxypropyl)-N-methylcarbamate” is 175.23 g/mol . The InChI Key for this compound is YNJCFDAODGKHAV-UHFFFAOYNA-N .Chemical Reactions Analysis
While specific chemical reactions involving “tert-butyl N-(2-hydroxypropyl)-N-methylcarbamate” were not found, it’s known that tert-butyl groups can be used in NMR studies of macromolecular complexes .Physical And Chemical Properties Analysis
“tert-butyl N-(2-hydroxypropyl)-N-methylcarbamate” is a liquid at 20 degrees Celsius . It has a specific gravity of 1.02 and a refractive index of 1.45 . The compound appears colorless to light yellow .Wissenschaftliche Forschungsanwendungen
Interactions with Organometallics Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, closely related to the compound , have been prepared from aldehydes and tert-butyl N-hydroxycarbamate. These compounds act as N-(Boc)-protected nitrones in reactions with organometallics, leading to N-(Boc)hydroxylamines. These transformations indicate the potential of tert-butyl N-(2-hydroxypropyl)-N-methylcarbamate as a building block in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Role in Enantioselective Synthesis The compound serves as an intermediate for the enantioselective synthesis of analogues of significant biochemical compounds, highlighting its importance in the synthesis of enantiomerically pure substances. This application is crucial for creating substances with specific chirality, a factor often critical in pharmaceutical applications (Ober, Marsch, Harms, & Carell, 2004).
Environmental Degradation Studies In environmental sciences, research on methyl tert-butyl ether (MTBE), a compound related to tert-butyl N-(2-hydroxypropyl)-N-methylcarbamate, has shown its degradation pathways and byproducts in aqueous solutions under certain treatment conditions. Understanding these pathways is crucial for assessing the environmental impact of this compound and its derivatives (Stefan, Mack, & Bolton, 2000).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-(2-hydroxypropyl)-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-7(11)6-10(5)8(12)13-9(2,3)4/h7,11H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQKPIPQWREQCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)OC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
138373-85-0 |
Source


|
| Record name | tert-butyl N-(2-hydroxypropyl)-N-methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


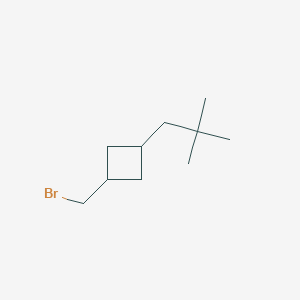
![2-(4-((2-Ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl)phenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole](/img/structure/B2614136.png)

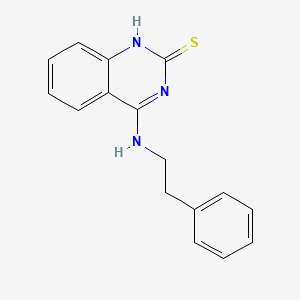
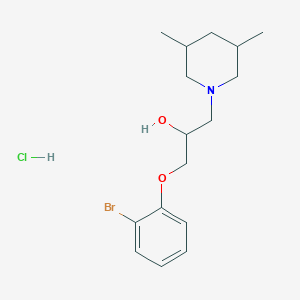
![N-cyano-4-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-nitroaniline](/img/structure/B2614141.png)

![3-(3-Fluorophenyl)-6-(pyridin-3-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2614144.png)

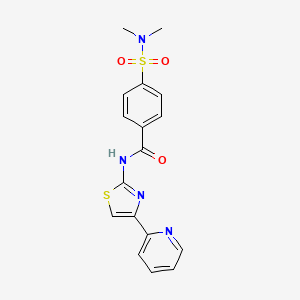
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(9H-xanthen-9-yl)methanone](/img/structure/B2614149.png)

